molecular formula C21H26NO4+ B1248492 Delavayine B

Delavayine B

Cat. No. B1248492
M. Wt: 356.4 g/mol
InChI Key: XYLAPKHOJMCKSR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delavayine B is a natural product found in Incarvillea delavayi with data available.

Scientific Research Applications

Novel Alkaloid Identification

Delavayines B and C, novel actinidine-type monoterpene alkaloids, were isolated from Incarvillea delavayi. This plant, closely related to I. sinensis, is used in China as an analgesic for rheumatic pain. The structures of these alkaloids were elucidated based on spectroscopic evidence, expanding our understanding of plant-derived compounds (Nakamura et al., 2000).

Antinociceptive Properties

Research on Incarvillea delavayi extract and its constituents, including delavayine A and 8-epideoxyloganic acid, showed antinociceptive activities in mice. Delavayine A, particularly, exhibited significant antinociceptive activity when administered subcutaneously (Nakamura et al., 2000).

Synthesis and Biological Evaluation

Delavayin-C, a cyclic heptapeptide, was synthesized, and its structure confirmed by analytical and spectral data. Its antibacterial and antifungal activities were evaluated, contributing to the development of new pharmaceuticals (Shinde et al., 2008).

Cytotoxic Activity Research

Delavayin A, another compound related to Delavayine B, demonstrated cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer treatment. This research underscores the importance of natural products in drug discovery (Shinde et al., 2016).

Anti-Inflammatory Effects

Delavatine A, isolated from Incarvillea delavayi, showed substantial suppression of pro-inflammatory mediators in microglial cells, suggesting its potential as an anti-inflammatory agent. This discovery could lead to new treatments for inflammatory diseases (Xie et al., 2018).

Ecological and Ethnobotanical Studies

Research on the conservation of ecological interactions involving Incarvillea delavayi highlighted the importance of this plant in ecosystem dynamics and traditional medicine, offering insights into sustainable conservation practices (Chen et al., 2015).

properties

Product Name

Delavayine B

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-(dimethoxymethyl)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-2-ium-2-yl]-3-phenylpropanoic acid

InChI

InChI=1S/C21H25NO4/c1-14-9-10-16-17(14)12-22(13-18(16)21(25-2)26-3)19(20(23)24)11-15-7-5-4-6-8-15/h4-8,12-14,19,21H,9-11H2,1-3H3/p+1

InChI Key

XYLAPKHOJMCKSR-UHFFFAOYSA-O

Canonical SMILES

CC1CCC2=C(C=[N+](C=C12)C(CC3=CC=CC=C3)C(=O)O)C(OC)OC

synonyms

delavayine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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